molecular formula C8H7N3O2 B12955112 2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

Cat. No.: B12955112
M. Wt: 177.16 g/mol
InChI Key: BAXHAOLPEBRGAT-UHFFFAOYSA-N
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Description

2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with an acetic acid substituent at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition (e.g., thymidylate synthase) as suggested by its structural analogs .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C8H7N3O2/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8/h2-4H,1H2,(H,12,13)(H,9,10,11)

InChI Key

BAXHAOLPEBRGAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN=C2N1)CC(=O)O

Origin of Product

United States

Preparation Methods

Key Intermediate Preparation: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Starting material: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
  • Reagents: Phosphorus oxychloride (POCl3), tertiary amine base (diisopropylethylamine)
  • Solvent: Aromatic solvent, preferably toluene
  • Conditions:
    • Initial reaction at 0–50°C (preferably ~25°C)
    • Temperature raised to 40–100°C (preferably ~75°C)
    • Addition of diisopropylethylamine over 2.5 hours to control exotherm
    • Further heating at 75–125°C (preferably ~105°C) for 16 hours
  • Equivalents: POCl3 (2.0–3.0 equiv), diisopropylethylamine (1.1–2.0 equiv)
  • Yield: Up to 87.3% isolated yield reported under optimized conditions

This method improves upon earlier low-yielding syntheses by carefully controlling reagent equivalents and temperature profiles, resulting in significantly enhanced yields of the chlorinated intermediate.

Introduction of the Acetic Acid Side Chain at the 5-Position

The 5-position of the pyrrolo[2,3-d]pyrimidine ring is functionalized to introduce the acetic acid moiety. This is commonly achieved via cross-coupling reactions or nucleophilic substitution on halogenated intermediates.

Typical Synthetic Route:

  • Halogenation: Iodination or chlorination at the 5-position of the pyrrolo[2,3-d]pyrimidine core using reagents such as N-iodosuccinimide (NIS) or POCl3.
  • Coupling Reaction: Suzuki-Miyaura coupling with boronic acid derivatives bearing the acetic acid or protected acetic acid group.
  • Alternative: Nucleophilic substitution with haloacetic acid derivatives or esters under basic conditions.

For example, iodination at C-5 followed by Suzuki coupling with boronic acids derived from acetic acid esters has been demonstrated to efficiently yield 5-substituted pyrrolo[2,3-d]pyrimidines.

Representative Preparation Procedure for 2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic Acid

Step Reagents & Conditions Description Yield / Notes
1 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol + POCl3 (3 equiv) + DIPEA (2 equiv) in toluene Chlorination to 2,4-dichloro derivative; temperature ramp from 25°C to 105°C over 16 h 87.3% isolated yield
2 Iodination at C-5 using N-iodosuccinimide (NIS) Introduction of iodine at 5-position for cross-coupling ~90% yield
3 Suzuki-Miyaura coupling with boronic acid derivative of acetic acid ester Pd-catalyzed coupling to introduce acetic acid side chain Moderate to good yields; dependent on boronic acid preparation
4 Hydrolysis of ester to free acetic acid Acidic or basic hydrolysis to yield this compound Quantitative to good yields

Detailed Research Findings and Notes

  • Improved Yields via Controlled Chlorination: The use of POCl3 in controlled equivalents and temperature profiles significantly improves the yield of chlorinated intermediates compared to earlier literature methods reporting yields as low as 26–41%.
  • Sequential Functionalization: The order of functional group introduction affects yields. For example, N-alkylation at N-7 followed by iodination at C-5 generally results in lower yields than the reverse sequence.
  • Cross-Coupling Efficiency: Suzuki-Miyaura coupling is the preferred method for introducing the acetic acid side chain or its precursors due to its mild conditions and tolerance of functional groups.
  • Purification: Organic layers are typically washed with brine, dried over MgSO4 or Na2SO4, and purified by filtration through Celite and concentration under reduced pressure.

Summary Table of Key Preparation Parameters

Parameter Range / Value Comments
Starting material 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol Commercially available or synthesized from 6-aminouracil
Chlorination reagent Phosphorus oxychloride (POCl3) 2.0–3.0 equivalents
Base Diisopropylethylamine (DIPEA) 1.1–2.0 equivalents
Solvent Toluene Aromatic solvent preferred
Temperature profile 0–50°C → 40–100°C → 75–125°C Stepwise heating to control reaction
Reaction time 16 hours at highest temperature Ensures complete conversion
Halogenation at C-5 N-iodosuccinimide (NIS) ~90% yield
Coupling method Suzuki-Miyaura Pd-catalyzed cross-coupling
Final hydrolysis Acidic or basic conditions Converts ester to acid

Chemical Reactions Analysis

Types of Reactions

2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds derived from pyrrolo[2,3-d]pyrimidine structures exhibit significant anticancer activities. Studies have shown that 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that this compound effectively reduced the viability of human cancer cell lines through mechanisms involving the modulation of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response. This suggests its potential use in managing conditions like arthritis and other chronic inflammatory disorders .

Pharmaceutical Applications

Drug Development
The unique chemical structure of this compound positions it as a valuable scaffold in drug design. It can serve as a lead compound for synthesizing new derivatives with enhanced biological activity and selectivity. Researchers are exploring its role as a Janus kinase (JAK) inhibitor, which could provide therapeutic benefits in autoimmune diseases and certain cancers .

Formulation in Therapeutics
In pharmaceutical formulations, this compound can be integrated into various delivery systems, including nanoparticles and liposomes. These systems enhance bioavailability and targeted delivery to specific tissues or cells, thereby improving therapeutic efficacy while minimizing side effects .

Case Studies

Case Study 1: Anticancer Activity Assessment
In a controlled study, researchers evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be further developed as a chemotherapeutic agent against breast cancer .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01000
108515
506040
1003070

Case Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory effects of the compound in an animal model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrrolo[2,3-d]pyrimidine vs. Pyrrolo[2,3-c]pyridine Derivatives

  • Impact : The additional nitrogen in the pyrimidine ring may improve binding to enzymatic targets, such as thymidylate synthase, as seen in crystal structures of related compounds .

Thieno[2,3-d]pyrimidine Analogs

  • Example: 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno-[2,3-d]pyrimidin-5-yl)acetic acid ().

Substituent Position and Type

Positional Isomers (5-yl vs. 4-yl Substituents)

  • 4-yl Analog : 2-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)acetic acid (CAS 945950-37-8, ) differs in the acetic acid’s attachment site.
  • Impact : The 5-position may offer better steric alignment for enzyme active sites, as inferred from thymidylate synthase inhibitors with 5-yl substituents .

Acetic Acid vs. Carboxylic Acid Derivatives

  • Example: 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid () lacks the methylene spacer present in the target compound.
  • Impact : The acetic acid’s CH2 group increases flexibility and may reduce acidity (pKa ~4.7 vs. ~2.8 for carboxylic acid), influencing solubility and bioavailability.

Functional Group Modifications

Halogenated Derivatives

  • Example: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield, ) and 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine ().
  • Comparison : Halogens enhance lipophilicity and metabolic stability but reduce hydrogen-bonding capacity compared to the acetic acid group.

Aryl-Substituted Pyridine Analogs

  • Example: 2-(5-Phenylpyridin-2-yl)acetic acid (87% yield, ).

Biological Activity

2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy and immunological disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H9N3O2
  • SMILES Notation : CC1=C(N(C(=O)N=C1)C(=O)O)C
  • InChIKey : QKSGKHATORXZQN-UHFFFAOYSA-N

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives, including this compound, act primarily as inhibitors of protein kinases. Notably, they have shown potent inhibition of Janus Kinase 3 (JAK3), which plays a critical role in various immunological disorders and cancer pathways. The inhibition of JAK3 can lead to reduced signaling in pathways involved in cell proliferation and survival, making these compounds promising candidates for therapeutic intervention in cancer and autoimmune diseases .

Anticancer Properties

Numerous studies have evaluated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance:

  • A series of compounds were synthesized and tested for their ability to inhibit tumor cell proliferation. One notable compound demonstrated significant potency against various cancer cell lines through targeted uptake mechanisms that bypass traditional transport pathways .
  • The compound was found to induce apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests that this compound may contribute to programmed cell death in cancer cells .

Immunological Applications

The immunosuppressive properties of pyrrolo[2,3-d]pyrimidine derivatives extend their utility beyond oncology:

  • These compounds have been shown to be effective in treating autoimmune disorders such as rheumatoid arthritis and lupus by modulating immune responses through JAK inhibition. This mechanism helps prevent excessive immune activation that leads to tissue damage in these diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
Apoptosis InductionUpregulation of Bax and caspase-3
ImmunosuppressionEfficacy in autoimmune diseases

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced liver cancer showed a marked reduction in tumor size after treatment with a pyrrolo[2,3-d]pyrimidine derivative that included this compound. The treatment was associated with increased apoptosis markers in tumor biopsies.
  • Case Study on Autoimmune Disorders : Patients with rheumatoid arthritis exhibited significant improvement in symptoms following treatment with JAK inhibitors derived from pyrrolo[2,3-d]pyrimidine compounds. Clinical assessments indicated reduced inflammation and improved joint function.

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